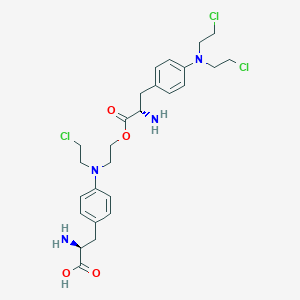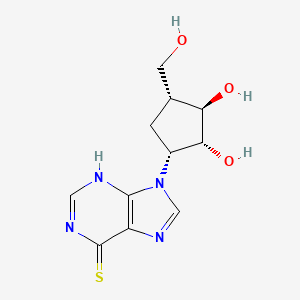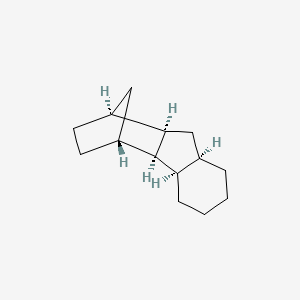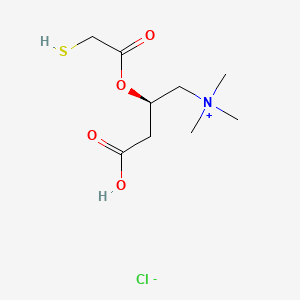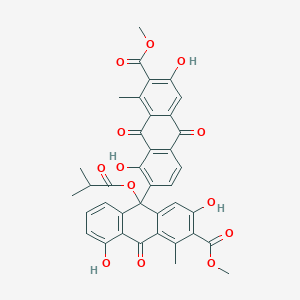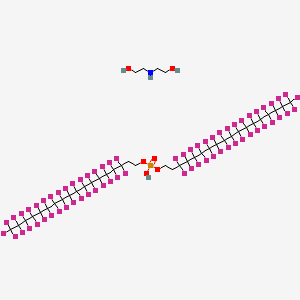
(E)-8-(2,3-Dimethoxystyryl)caffeine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2,3-Dimethoxystyryl)caffeine is a synthetic compound that belongs to the class of styryl-substituted caffeine derivatives. This compound is characterized by the presence of a styryl group attached to the caffeine molecule, specifically at the 8th position. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3-Dimethoxystyryl)caffeine typically involves the reaction of 8-bromocaffeine with 2,3-dimethoxybenzaldehyde under basic conditions. The reaction proceeds via a Heck coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. The reaction conditions generally include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(2,3-Dimethoxystyryl)caffeine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives.
Aplicaciones Científicas De Investigación
(E)-8-(2,3-Dimethoxystyryl)caffeine has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying styryl-substituted caffeine derivatives and their reactivity.
Biology: It is investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including neuroprotective effects and anticancer properties.
Industry: The compound may have applications in the development of new materials or as a precursor for other synthetic compounds.
Mecanismo De Acción
The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)caffeine involves its interaction with various molecular targets and pathways. The styryl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The caffeine moiety may contribute to the compound’s effects on the central nervous system, including its stimulant properties.
Comparación Con Compuestos Similares
Similar Compounds
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine: This compound is similar in structure but has a chlorine atom instead of hydrogen at the 2-position of the aromatic ring.
(E)-8-(2,4-Dimethoxystyryl)caffeine: This compound has methoxy groups at the 2 and 4 positions of the aromatic ring.
Uniqueness
(E)-8-(2,3-Dimethoxystyryl)caffeine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the styryl group also distinguishes it from other caffeine derivatives, potentially enhancing its biological effects.
Propiedades
Número CAS |
147700-17-2 |
|---|---|
Fórmula molecular |
C18H20N4O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O4/c1-20-13(10-9-11-7-6-8-12(25-4)15(11)26-5)19-16-14(20)17(23)22(3)18(24)21(16)2/h6-10H,1-5H3/b10-9+ |
Clave InChI |
YJBONLRJFJJWMY-MDZDMXLPSA-N |
SMILES isomérico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C(=CC=C3)OC)OC |
SMILES canónico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


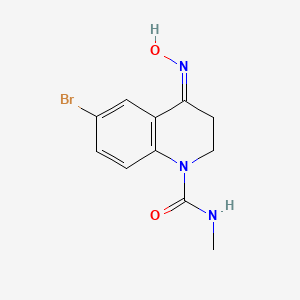


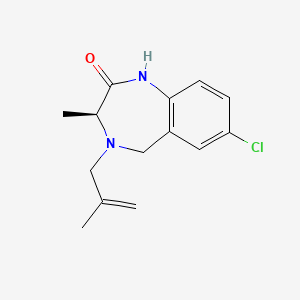
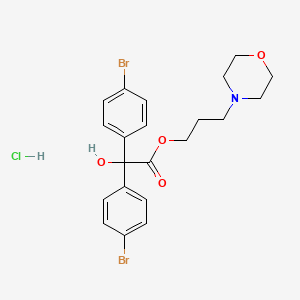
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
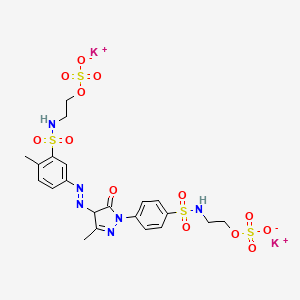
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
